molecular formula C7H2BrCl2NO3 B15223459 4-Bromo-5-chloro-2-nitrobenzoyl chloride

4-Bromo-5-chloro-2-nitrobenzoyl chloride

Cat. No.: B15223459
M. Wt: 298.90 g/mol
InChI Key: IKYSUYXRGFIPMI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2BrClNO3 It is a derivative of benzoyl chloride, featuring bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-nitrobenzoyl chloride typically involves the nitration, bromination, and chlorination of benzoyl chloride. The process can be summarized as follows:

    Nitration: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.

    Chlorination: Finally, the brominated product undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride moiety.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols can react with this compound under basic conditions to form substituted products.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium can reduce the nitro group.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

    Substituted Benzoyl Derivatives: Products from nucleophilic substitution reactions.

    Amino Derivatives: Products from the reduction of the nitro group.

    Biaryl Compounds: Products from coupling reactions.

Scientific Research Applications

4-Bromo-5-chloro-2-nitrobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride moiety is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-5-nitrobenzoyl chloride
  • 4-Chloro-5-bromo-2-nitrobenzoyl chloride
  • 2-Bromo-5-chloro-4-nitrobenzoyl chloride

Uniqueness

4-Bromo-5-chloro-2-nitrobenzoyl chloride is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H2BrCl2NO3

Molecular Weight

298.90 g/mol

IUPAC Name

4-bromo-5-chloro-2-nitrobenzoyl chloride

InChI

InChI=1S/C7H2BrCl2NO3/c8-4-2-6(11(13)14)3(7(10)12)1-5(4)9/h1-2H

InChI Key

IKYSUYXRGFIPMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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